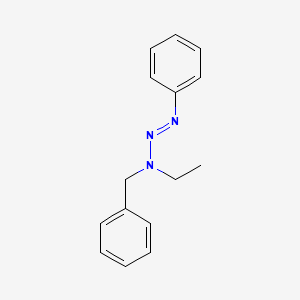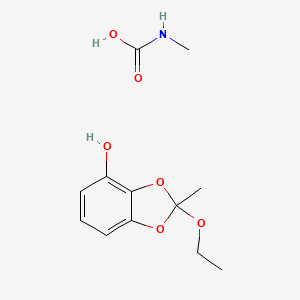![molecular formula C14H22O B14602768 1-[4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]oct-5-en-2-yl]ethan-1-one CAS No. 59742-27-7](/img/structure/B14602768.png)
1-[4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]oct-5-en-2-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-Methyl-1-(propan-2-yl)bicyclo[222]oct-5-en-2-yl]ethan-1-one is a bicyclic compound featuring a unique structure that includes a bicyclo[222]octane core
Métodos De Preparación
The synthesis of 1-[4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]oct-5-en-2-yl]ethan-1-one can be achieved through several routes. One common method involves the Diels-Alder reaction, followed by C-allylation and ring-closing metathesis (RCM) as key steps . This approach allows for the efficient construction of the bicyclo[2.2.2]octane framework. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-[4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]oct-5-en-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the bicyclic core, using reagents like halogens or nucleophiles under appropriate conditions.
Aplicaciones Científicas De Investigación
1-[4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]oct-5-en-2-yl]ethan-1-one has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]oct-5-en-2-yl]ethan-1-one involves its interaction with molecular targets and pathways. The bicyclic structure allows it to fit into specific binding sites, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-[4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]oct-5-en-2-yl]ethan-1-one can be compared with other bicyclic compounds such as:
Bicyclo[2.2.1]heptane (Norbornane): Similar in structure but with different ring sizes and properties.
Bicyclo[3.1.0]hexane: Another bicyclic compound with distinct chemical behavior.
Camphor: A naturally occurring bicyclic compound with applications in medicine and industry.
These comparisons highlight the uniqueness of 1-[4-Methyl-1-(propan-2-yl)bicyclo[22
Propiedades
Número CAS |
59742-27-7 |
|---|---|
Fórmula molecular |
C14H22O |
Peso molecular |
206.32 g/mol |
Nombre IUPAC |
1-(4-methyl-1-propan-2-yl-2-bicyclo[2.2.2]oct-5-enyl)ethanone |
InChI |
InChI=1S/C14H22O/c1-10(2)14-7-5-13(4,6-8-14)9-12(14)11(3)15/h5,7,10,12H,6,8-9H2,1-4H3 |
Clave InChI |
BAAPQMORMKKDCQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C12CCC(CC1C(=O)C)(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14602686.png)








![3,6-Diphenyl-4-(pyridin-3-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14602754.png)


![1-(4-Chlorophenyl)-4-[4-(2-hydroxyethyl)piperazin-1-YL]butan-1-one](/img/structure/B14602764.png)

